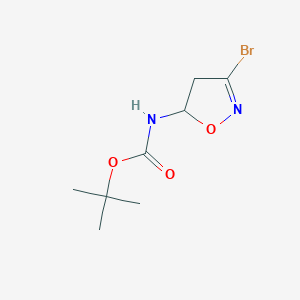

tert-butylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate

Description

tert-Butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate is a brominated oxazole derivative featuring a tert-butyl carbamate group at the 5-position of a partially saturated oxazole ring.

Properties

IUPAC Name |

tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2O3/c1-8(2,3)13-7(12)10-6-4-5(9)11-14-6/h6H,4H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJVZLOHRZADJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=NO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated oxazoline derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the oxazole ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced under appropriate conditions to yield different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents such as DMF or THF.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxazole derivative, while oxidation can produce an oxazole N-oxide.

Scientific Research Applications

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It is particularly valuable for synthesizing complex molecules used in pharmaceuticals and agrochemicals. The unique structure allows for various chemical transformations, including nucleophilic substitutions and hydrolysis .

Medicinal Chemistry

Due to its structural characteristics, tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate has potential applications in drug development. It may function as an enzyme inhibitor or receptor modulator, making it a candidate for therapeutic agents targeting various diseases .

Case Study : A study on oxazole derivatives indicated that compounds similar to tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate exhibited significant antimicrobial and anticancer activities .

Biological Studies

In biological research, this compound can be utilized to investigate the activity of oxazole derivatives and their therapeutic effects. Its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions makes it suitable for studying enzyme activities and receptor functions .

Material Science

This compound can also be applied in material science for synthesizing novel materials such as polymers and nanomaterials. Its unique properties allow researchers to tailor materials for specific applications .

Mechanism of Action

The mechanism of action of tert-butylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors through interactions with specific molecular targets. The oxazole ring and carbamate group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

tert-Butyl N-{[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate (CAS 1193024-89-3)

- Structure : Replaces the bromo group with a 4-methoxyphenyl substituent at the 3-position and adds a methylene bridge between the oxazole and carbamate groups.

- Molecular Weight : 306.36 g/mol .

- Key Features: The electron-donating methoxy group enhances aromatic stability and alters electronic distribution compared to the electron-withdrawing bromo substituent in the target compound.

tert-Butyl N-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)carbamate (CAS 2680796-64-7)

tert-Butyl N-{[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

- Structure : Similar to the methoxyphenyl analog but substitutes methoxy with a methyl group.

- Key Features :

Physicochemical and Reactivity Profiles

Biological Activity

tert-butylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate is a synthetic compound belonging to the carbamate class. Its unique structure, featuring a tert-butyl group and a brominated oxazole derivative, suggests potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 250.11 g/mol. The compound has a melting point range of 70–73 °C and is typically stored at low temperatures to maintain stability .

Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors. This interaction may lead to modulation of enzymatic activities or receptor functions, which are critical for various physiological processes .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

1. Enzyme Inhibition:

Studies have demonstrated that carbamates can act as enzyme inhibitors. The specific interactions between the oxazole moiety and enzyme active sites can lead to reduced enzymatic activity. For instance, compounds with similar structures have shown inhibitory effects on acetylcholinesterase and other target enzymes .

2. Antimicrobial Properties:

Preliminary studies suggest that oxazole derivatives possess antimicrobial properties. The presence of bromine in the structure may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

3. Anticancer Activity:

Some oxazole derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition potential of various carbamates, including those structurally related to this compound. Results indicated that these compounds effectively inhibited key metabolic enzymes involved in cancer metabolism.

Case Study 2: Antimicrobial Effects

In a study assessing the antimicrobial activity of several oxazole derivatives against Staphylococcus aureus, this compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL. This suggests its potential utility as an antimicrobial agent.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| tert-butyl N-(3-bromo-4,5-dihydroisoxazol) | Antimicrobial | Membrane disruption |

| tert-butyl N-(4-methylphenyl)carbamate | Enzyme inhibition | Competitive inhibition |

| tert-butyl N-(3-chloroisoxazol) | Anticancer | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate, and what experimental conditions are critical for reproducibility?

- Methodology :

- Cycloaddition for Oxazole Core : The dihydroisoxazole ring can be synthesized via [3+2] cycloaddition between nitrile oxides and alkenes. For brominated derivatives, pre-functionalization with bromine at the 3-position is essential .

- Carbamate Formation : React the amine group of the dihydroisoxazole intermediate with tert-butyl chloroformate in dichloromethane or THF, using a base (e.g., triethylamine) to scavenge HCl .

- Key Conditions : Maintain anhydrous conditions, monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 2:8), and purify via silica column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Analytical Workflow :

- LC-MS : Confirm molecular ion peaks (e.g., m/z calculated for C₉H₁₃BrN₂O₃: 285.02 [M+H]+) and rule out byproducts .

- NMR Spectroscopy : Use ¹H NMR to verify integration ratios (e.g., tert-butyl singlet at δ 1.4 ppm, oxazole protons at δ 4.2–5.0 ppm) and ¹³C NMR to confirm carbamate carbonyl (δ 155–160 ppm) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Q. What stability considerations are critical for storing and handling this compound?

- Recommendations :

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light due to the bromine substituent’s photosensitivity .

- Handling : Use gloveboxes for moisture-sensitive steps. Monitor for decomposition via periodic NMR checks.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

- Design of Experiments (DoE) Approach :

- Variables : Test temperature (60–100°C), solvent polarity (THF vs. DCM), and catalyst loading (0.5–2 mol% Pd for coupling steps) .

- Response Surface Methodology : Use a central composite design to identify optimal parameters. For example, higher yields (>80%) may occur at 80°C in THF with 1.5 mol% catalyst .

- Scale-Up Challenges : Address mixing efficiency and exothermicity using flow reactors for safer bromination steps .

Q. What computational tools can predict the reactivity of the bromine substituent in cross-coupling reactions?

- In Silico Strategies :

- DFT Calculations : Model the C-Br bond dissociation energy (BDE) to assess suitability for Suzuki-Miyaura couplings. BDE < 70 kcal/mol indicates favorable oxidative addition .

- Docking Studies : Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in arylations .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Troubleshooting Framework :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and –40°C .

- 2D Techniques : Use HSQC and HMBC to assign ambiguous protons/carbons, particularly near the oxazole-bromine junction .

- Control Experiments : Synthesize a debrominated analog to isolate spectral contributions from the Br substituent .

Q. What strategies enable comparative studies with structural analogs to elucidate structure-activity relationships (SAR)?

- SAR Workflow :

- Analog Synthesis : Replace Br with Cl, F, or methyl groups via analogous cycloaddition/carbamation steps .

- Biological Assays : Test inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) and correlate with substituent electronegativity .

- Data Table :

| Substituent | IC₅₀ (μM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Br | 0.45 | 2.1 | 0.8 |

| Cl | 0.62 | 1.9 | 1.2 |

| F | 1.10 | 1.6 | 2.5 |

Higher electronegativity (Br > Cl > F) correlates with increased potency but reduced solubility .

Methodological Notes

- Contradictory Data Resolution : Cross-validate synthetic protocols from multiple sources (e.g., cycloaddition vs. palladium-catalyzed routes ).

- Ethical Reporting : Disclose unoptimized yields (e.g., 50–60% in small-scale trials) to avoid reproducibility issues .

- Emerging Tools : Explore AI-driven reaction prediction platforms (e.g., COMSOL Multiphysics integration) for rapid parameter optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.